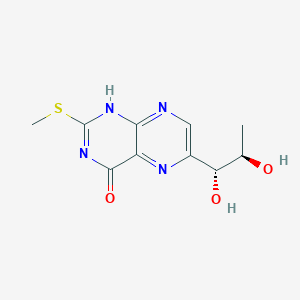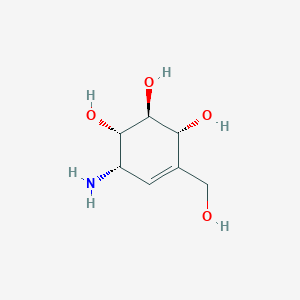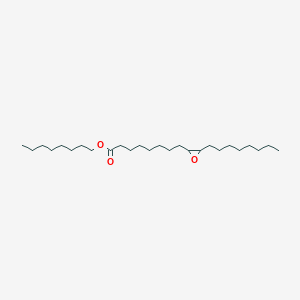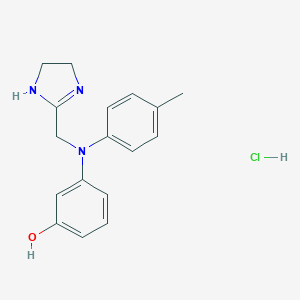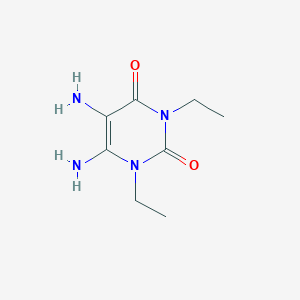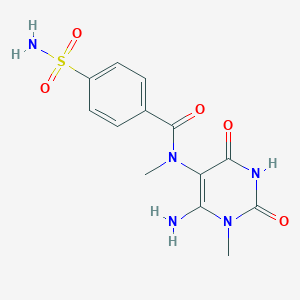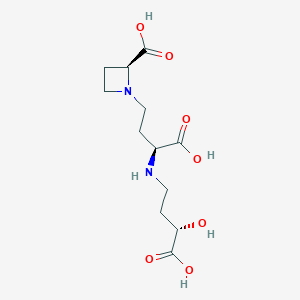
2'-Desoxymugineinsäure
Übersicht
Beschreibung
2-Deoxymugineic acid (2-DMA) is a naturally occurring dicarboxylic acid that is found in the roots of certain grasses, including wheat, barley, and maize. It is an important component of the secondary metabolite pathway in these plants, and has been studied for its potential role in plant growth and development. 2-DMA has been found to have a variety of biochemical and physiological effects on plants, and has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Eisendünger für Reis
DMA, ein natürliches Phytosiderophor aus den Süßgräsern, kann Eisenmangel bei Reis, der auf kalkhaltigem Boden wächst, ausgleichen . Die Bodenapplikation von synthetischem DMA hat sich als wirksam erwiesen, um dieses Problem zu lösen .
Entwicklung eines stabilen und kostengünstigeren Analogs
Die hohen Kosten und die schlechte Stabilität von synthetischem DMA schließen seinen landwirtschaftlichen Einsatz aus . Um dies zu überwinden, wurde ein stabileres und kostengünstigeres Analogon, Prolin-2'-Desoxymugineinsäure (PDMA), entwickelt . Dieses Analogon zeigt eine praktische Synthese und den Transport seiner Eisen-chelierten Form über die Plasmamembran durch Fe(III)•2'-Desoxymugineinsäure-Transporter .
Eisendünger für alkalische Böden
Die Möglichkeit, PDMA als Eisendünger auf alkalischen Böden zu verwenden, wird durch die Förderung des Reiswachstums in einem kalkhaltigen Boden durch die Bodenapplikation von metallfreiem PDMA unterstützt .
Verwertung durch Dikotyledonen
Phytosiderophore (PS) aus Gräsern lösen schwerlösliches Eisen (Fe) und das resultierende PS-Fe ist eine Eisenquelle auch für Dikotyledonen . Das synthetische PS PDMA wurde als mäßig biologisch abbaubarer Eisendünger für Gräser entwickelt . Es wurde festgestellt, dass PDMA-Fe auch eine gute Eisenquelle für Dikotyledonen ist .
Effiziente Verwertung durch Gurken
Die Anwendung von PDMA-Fe auf ein kalkhaltiges Substrat reduzierte eisenbedingte Chlorose in ähnlichem Umfang wie EDDHA-Fe
Wirkmechanismus
Members of the Poaceae have developed a sophisticated mechanism of Fe acquisition through secretion of mugineic acid family phytosiderophores (MAs) into the rhizosphere . These natural chelators form 1:1 water-soluble complexes with Fe (III), and Poaceae plants can absorb the resulting Fe (III)–MAs complexes via yellow stripe 1/yellow stripe 1-like (YS1/YSL) transporters .
Zukünftige Richtungen
The efficacy of proline-2’-deoxymugineic acid for improving the Fe nutrition and yield of peanut indicates its outstanding potential for agricultural applications . The development of a more stable and less expensive analog of 2’-deoxymugineic acid could be a promising direction for future research .
- "Development of a mugineic acid family phytosiderophore analog as an iron fertilizer"
- "Synthesis of [13C4]-labeled 2’-deoxymugineic acid"
- "A Practical Synthesis of the Phytosiderophore 2’-Deoxymugineic Acid: A Key to the Mechanistic Study of Iron Acquisition by Graminaceous Plants"
- "2′-Deoxymugineic acid promotes growth of rice"
- "The active Fe chelator proline‐2′‐deoxymugineic acid enhances peanut yield by improving soil Fe availability and plant Fe status"
Biochemische Analyse
Biochemical Properties
2’-Deoxymugineic acid plays a crucial role in biochemical reactions, particularly those involving iron. It interacts with various enzymes and proteins to facilitate iron uptake and transport in plants . For instance, it is involved in the biosynthesis of mugineic acid family phytosiderophores, a process that requires the action of enzymes such as nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and 2’-deoxymugineic acid synthase (DMAS) .
Cellular Effects
2’-Deoxymugineic acid has significant effects on various types of cells and cellular processes. It influences cell function by improving iron nutrition, which is essential for processes like photosynthesis, respiration, and chlorophyll biosynthesis . It also impacts cell signaling pathways, gene expression, and cellular metabolism, primarily through its role in iron homeostasis .
Molecular Mechanism
The molecular mechanism of 2’-Deoxymugineic acid primarily involves its role as a chelator for iron. It forms complexes with iron in the soil, which are then taken up by plant cells . This process involves binding interactions with biomolecules, activation of enzymes involved in iron uptake and transport, and changes in gene expression related to iron homeostasis .
Temporal Effects in Laboratory Settings
The effects of 2’-Deoxymugineic acid can change over time in laboratory settings. While specific studies detailing the temporal effects of 2’-Deoxymugineic acid are limited, it is known that the compound plays a crucial role in the long-term health and development of plants by ensuring adequate iron nutrition .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of 2’-Deoxymugineic acid dosage in animal models. Most research has focused on its role in plants, particularly in relation to iron uptake and transport .
Metabolic Pathways
2’-Deoxymugineic acid is involved in the metabolic pathway for the biosynthesis of mugineic acid family phytosiderophores . This pathway involves several enzymes, including NAS, NAAT, and DMAS . These enzymes catalyze reactions that convert nicotianamine into 2’-deoxymugineic acid, which is then used to chelate iron .
Transport and Distribution
2’-Deoxymugineic acid is transported and distributed within cells and tissues through specific transporters. For instance, in maize, transporter of MAs (TOM) and efflux transporter of NA (ENA) are involved in the transport of 2’-Deoxymugineic acid .
Subcellular Localization
The subcellular localization of 2’-Deoxymugineic acid is likely to be in the cytoplasm, as suggested by the localization of enzymes involved in its biosynthesis
Eigenschaften
IUPAC Name |
(2S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZKLRTTYZOCSD-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995715 | |
| Record name | 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74235-24-8 | |
| Record name | 2′-Deoxymugineic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74235-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxymugineic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074235248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DMA interact with iron and what are the downstream effects in plants?
A1: DMA acts as a chelating agent, binding to Fe(III) with high affinity in the rhizosphere []. This DMA-Fe(III) complex is then recognized and transported into root cells via specific transporters like HvYS1 in barley []. This efficient uptake system enables graminaceous plants, particularly in alkaline soils where iron availability is limited, to acquire iron essential for growth and development [].
Q2: What is the molecular formula and weight of DMA?
A2: The molecular formula of DMA is C12H20N2O8, and its molecular weight is 320.3 g/mol [].
Q3: What spectroscopic data is available for characterizing DMA?
A3: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to characterize DMA [, , ].
Q4: Does DMA exhibit any catalytic properties itself?
A4: While DMA itself is not known to possess catalytic properties, its role in iron acquisition indirectly influences numerous enzymatic processes within plants, as iron is a crucial cofactor for many enzymes.
Q5: Have there been any computational studies on DMA and its interactions?
A5: Yes, computational techniques like nano-electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (nano-ESI-FTICRMS) have been used to analyze DMA, its metal complexes with Fe(II) and Fe(III), and its interactions with other molecules like nicotianamine [].
Q6: How do structural modifications of DMA affect its iron-chelating activity?
A6: Structural modifications can significantly impact DMA's activity. For example, the addition of a hydroxyl group at the 2' position, forming 2'-hydroxyavenic acid A (HAVA), has been shown to maintain similar chelating activity to known phytosiderophores []. Further research is needed to fully understand the relationship between specific structural modifications and iron-chelating capacity.
Q7: What analytical techniques are used to quantify DMA in plant and soil samples?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry (MS), is widely employed for DMA quantification [, , , ]. The development of a 13C4-labeled DMA internal standard has further enabled accurate quantification using isotope dilution techniques [].
Q8: What is the environmental fate of DMA and its potential impact?
A8: DMA is biodegradable in the soil, and its degradation rate is influenced by factors like microbial activity and soil properties []. Research suggests that DMA might play a role in mitigating cadmium (Cd) uptake in plants [].
Q9: How does the solubility of DMA affect its bioavailability to plants?
A9: DMA is a highly water-soluble compound, enabling its efficient movement through the soil solution and facilitating uptake by plant roots [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






